Polybutenes

Catalog No.
S630646
CAS No.
9003-29-6
M.F
C8H16
M. Wt
112.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polybutenes

CAS Number

9003-29-6

Product Name

Polybutenes

IUPAC Name

but-1-ene;(E)-but-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+;

InChI Key

WTOOLIQYCQJDBG-BJILWQEISA-N

SMILES

CCC=C.CC=CC

Synonyms

polybutene, polybutylene

Canonical SMILES

CCC=C.CC=CC

Isomeric SMILES

CCC=C.C/C=C/C

Polybutenes are organic polymers synthesized from a chain of four-carbon (C4) units derived from butene (C4H8) monomers []. These monomers come in three isomers: 1-butene, 2-butene, and isobutylene. The specific ratio of these isomers in the polymer chain determines the final properties of the polybutene []. Polyisobutylene (PIB), a closely related polymer, is produced from almost pure isobutylene [].

Polybutenes hold significance in various scientific research fields due to their unique properties. Their chemical stability, resistance to solvents, and good processing characteristics make them valuable for applications in material science, engineering, and even medicine [, ].


Molecular Structure Analysis

Polybutenes possess a linear, chain-like structure where the carbon atoms form the backbone and hydrogen atoms are attached along the chain []. The key feature lies in the arrangement of the remaining two carbon atoms in each monomer unit. Depending on the butene isomer used, these carbons can be arranged in a straight chain (1-butene), a slightly branched chain (2-butene), or a fully branched structure (isobutylene) [].

The degree of branching significantly impacts properties like flexibility and melt flow. Higher isobutylene content leads to increased branching, resulting in a more flexible and lower melting point polybutene [].


Chemical Reactions Analysis

Synthesis

Polybutenes are typically produced through a process called cationic polymerization. This involves initiating the polymerization reaction with a Lewis acid catalyst, which then reacts with the butene monomers to form the growing polymer chain.

Balanced chemical equation (general representation):

nC₄H₈  (cat) →  [-CH₂-CH(CH₃)-]ₙ

where n represents the number of butene monomers and (cat) symbolizes the catalyst.

Decomposition

Polybutenes exhibit high thermal stability and decompose at relatively high temperatures (>350°C) through a process called chain scission. This process involves the breaking of carbon-carbon bonds in the polymer chain, leading to smaller fragments.

Other Reactions

Polybutenes can undergo various chemical reactions depending on the application. For instance, they can be chlorinated or brominated to introduce reactive sites for further functionalization.


Physical And Chemical Properties Analysis

  • Appearance: Clear, colorless to light yellow liquid or viscous solid [].
  • Melting Point: Varies depending on molecular weight and branching; typically between -60°C and 100°C [].
  • Boiling Point: Decomposes before boiling.
  • Solubility: Insoluble in water; soluble in organic solvents like aliphatic hydrocarbons and chlorinated solvents [].
  • Chemical Stability: Highly resistant to oxidation, UV radiation, and many chemicals [].

Mechanism of Action (Not Applicable)

Polybutenes primarily function as materials due to their physical properties. They do not exhibit a specific biological mechanism of action.

  • Avoid prolonged or repeated contact with skin, as it may cause irritation.
  • Practice good hygiene after handling the material.
  • In case of accidental inhalation or ingestion, seek medical attention.

Material Science and Engineering

  • Development of Novel Materials: Researchers are exploring polybutenes for designing new materials with tailored properties. Their flexibility, chemical resistance, and low water absorption make them suitable for various applications. Studies are investigating their use in:
    • Membranes: Polybutene membranes are being explored for their potential in water filtration, gas separation, and fuel cell applications due to their selective permeability and good chemical stability [].
    • Polymer Blends and Composites: Blending polybutenes with other polymers can enhance their properties. Research is ongoing to develop composites with improved mechanical strength, thermal stability, and flame retardancy for various applications [].

Biomedical Applications

  • Drug Delivery Systems: Polybutenes are being investigated for their potential as drug delivery carriers due to their biocompatibility and ability to control drug release []. Their non-toxic and non-immunogenic nature makes them promising candidates for developing sustained-release drug delivery systems.
  • Tissue Engineering: Researchers are exploring the use of polybutenes in creating scaffolds for tissue engineering applications. Their biocompatibility and ability to mimic the extracellular matrix make them suitable for supporting cell growth and differentiation [].

Environmental Research

  • Microbial Degradation: Studies are investigating the biodegradability of polybutenes to address concerns about their environmental impact. Research is ongoing to develop polybutene grades that can be efficiently degraded by microorganisms, making them more environmentally friendly [].
  • Environmental Remediation: Polybutenes are being explored for their potential use in cleaning up oil spills and other environmental contaminants. Their ability to absorb and retain hydrophobic pollutants makes them potentially valuable for environmental remediation efforts [].

Physical Description

Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999)
Liquid; OtherSolid

Boiling Point

Very high (USCG, 1999)

Flash Point

215 to 470 °F (USCG, 1999)
215-470 °F (open cup)

Density

0.81 to 0.91 at 59 °F (USCG, 1999)

GHS Hazard Statements

Aggregated GHS information provided by 1859 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 864 of 1859 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 995 of 1859 companies with hazard statement code(s):;
H304 (38.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (39.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H413 (53.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

9003-29-6

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Agrochemicals -> Insecticides
Cosmetics -> Binding; Viscosity controlling

Methods of Manufacturing

LOW-TEMPERATURE FRIEDEL-CRAFTS POLYMERIZATION (WITH ALUMINUM CHLORIDE CATALYST) OF DRIED, DESULFURIZED BUTANE/BUTYLENE REFINERY STREAMS OBTAINED FROM CRACKING OPERATIONS, MOL WT RANGE OF PRODUCT IS USUALLY 300-3,000

General Manufacturing Information

Petrochemical manufacturing
Butene, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized: ACTIVE
FRI - indicates a polymeric substance containing no free-radical initiator in its Inventory name but is considered to cover the designated polymer made with any free-radical initiator regardless of the amount used.
SPRAY APPLICATION OF INDOPOL POLYBUTENE, CONTROLLED THE TWO-SPOTTED SPIDER MITE ON EUONYMUS JAPONICA PLANTS IN A GREENHOUSE STUDY.
Liquid or solid Bronsted and Lewis acids...induce polymerization...by forming carbenium ions. Molecular mass is dependent on many reaction variables, especially temperature: increasing temperature generally results in lower molecular masses

Analytic Laboratory Methods

TLC METHOD FOR DETECTING POLYBUTENE CONTAMINATION IN VOLATILE OILS.

Dates

Modify: 2023-08-15

Explore Compound Types